2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidoindole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 8-bromo-5H-pyrimido[5,4-b]indole and 2,4-dimethoxyaniline. The key steps in the synthesis may involve:
Bromination: Introduction of a bromine atom to the pyrimidoindole core.
Thioether Formation: Reaction of the brominated pyrimidoindole with a thiol compound to form the sulfanyl linkage.
Amide Bond Formation: Coupling of the sulfanyl intermediate with 2,4-dimethoxyaniline to form the final acetamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a debrominated product.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated pyrimidoindole derivatives.
Substitution: Various substituted pyrimidoindole derivatives depending on the nucleophile used.
Scientific Research Applications
2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in cell proliferation pathways, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 4-(5H-pyrimido[5,4-b]indole-2-amino)benzamide derivatives
- 8-bromo-5H-pyrimido[5,4-b]indol-4-yl methyl ether
Uniqueness
2-({8-bromo-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific structural features, such as the presence of both a bromine atom and a sulfanyl group, which may contribute to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[(8-bromo-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3S/c1-27-12-4-6-15(16(8-12)28-2)24-17(26)9-29-20-19-18(22-10-23-20)13-7-11(21)3-5-14(13)25-19/h3-8,10,25H,9H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDMKKFWAQFXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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